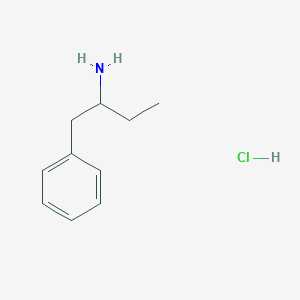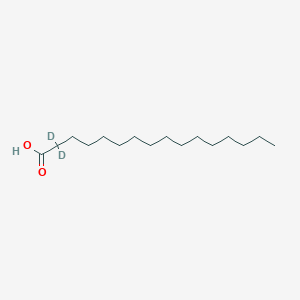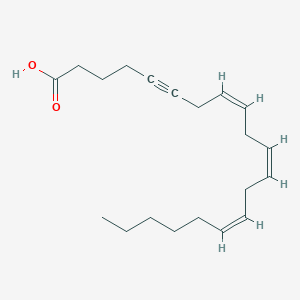
Chlorhydrate d'acide 4-amino-3-phénylbutyrique
Vue d'ensemble
Description
4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, is a derivative of GABA, a naturally occurring inhibitory neurotransmitter . It is a white solid that is soluble in water and alcohol . It is used as a raw material drug for the treatment of anxiety and depression, exhibiting anti-anxiety and anti-depressant activity .
Synthesis Analysis
The synthesis of 4-Amino-3-phenylbutyric acid hydrochloride involves the hydrolysis of α-methyl-β-phenyl-γ-tetrahydropyrrole ketone with hydrochloric acid. The reaction is then dried to obtain the product .Molecular Structure Analysis
The molecular formula of 4-Amino-3-phenylbutyric acid hydrochloride is C10H14ClNO2 . It is a chiral aromatic amino acid .Physical And Chemical Properties Analysis
4-Amino-3-phenylbutyric acid hydrochloride is a white solid that is soluble in water and alcohol . Its molecular weight is 215.67 g/mol .Applications De Recherche Scientifique
Applications neuropsychotropes
Le chlorhydrate d'acide 4-amino-3-phénylbutyrique, également connu sous le nom de Phénibut, est un médicament neuropsychotrope qui a été introduit dans la pratique clinique en Russie dans les années 1960. Il présente des effets anxiolytiques et nootropes (amélioration de la cognition) et agit principalement sur les récepteurs GABA(B) en tant que GABA-mimétique .
Utilisation dans la technologie des cellules solaires
Ce composé a été utilisé comme additif organique dans la couche active des cellules solaires pérovskites halogénures organiques-inorganiques de type pin. Il conduit à des couches de pérovskites mieux ordonnées avec des grains alignés verticalement et de fortes propriétés semi-conductrices de type n .
Ingrédient de complément alimentaire
Le Phénibut se retrouve dans certains compléments alimentaires vendus pour diverses utilisations, notamment l'amélioration du sommeil, la réduction du stress et les effets nootropes, souvent appelés effets de « pilule intelligente » .
Utilisations thérapeutiques potentielles
Bien que non scientifiquement prouvées, les gens ont utilisé le Phénibut pour l'anxiété, les troubles liés à la consommation d'alcool, l'insomnie, la dépression, le stress et de nombreuses autres affections. Cependant, la plupart des recherches sur le Phénibut ont été publiées en Russie, et il n'y a pas de preuves scientifiques solides pour étayer ces utilisations en dehors de ses applications neuropsychotropes .
Produit chimique de recherche
Il est disponible auprès de divers fournisseurs de produits chimiques de recherche scientifique à des fins expérimentales et de recherche, ce qui indique son utilisation potentielle dans diverses études scientifiques .
Mécanisme D'action
Target of Action
4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . It is structurally related to GABA, and hence is a GABA analogue . It is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
Phenibut’s action on GABA receptors leads to increased inhibitory signals in the central nervous system. This can result in anxiolytic (anti-anxiety), and nootropic (cognition-enhancing) effects . The increase in dopamine concentration can also contribute to its mood-enhancing properties .
Pharmacokinetics
Phenibut is well-absorbed in the body with a bioavailability of over 63% for a 250 mg dose . It is usually taken orally, but may also be administered rectally . The onset of action is typically 2-4 hours when taken orally . The elimination half-life is approximately 5.3 hours for a 250 mg dose , and it is primarily excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Phenibut’s action include decreased anxiety, improved cognitive function, and potential mood enhancement . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache . Overdose of Phenibut can produce marked central nervous system depression including unconsciousness .
Action Environment
The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the presence of other substances or medications in the body can affect Phenibut’s absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, health status, and genetic makeup can also influence Phenibut’s effects .
Safety and Hazards
Phenibut is likely unsafe when taken orally. It can cause many side effects, including reduced consciousness, dizziness, nausea, poor balance, and fatigue. Taking large doses can cause trouble breathing, unconsciousness, and death. Phenibut can cause dependence, and people who use Phenibut for 3 days or more and then stop taking it might experience withdrawal symptoms .
Orientations Futures
Phenibut is a synthetic substance that is made in a laboratory and doesn’t occur in nature, which means it doesn’t fit FDA’s definition of an acceptable dietary supplement ingredient . Despite being banned in the US, Phenibut is still found in some dietary supplements . Its desired and adverse effects appear similar to other gamma-aminobutyric acid receptor agonists .
Analyse Biochimique
Biochemical Properties
4-Amino-3-phenylbutyric acid hydrochloride acts as a GABA-mimetic, primarily at GABAB receptors . It has anxiolytic and nootropic (cognition enhancing) effects . It has been shown to be effective in treating pediatric patients with epilepsy, as well as in the treatment of various metabolic disorders .
Cellular Effects
4-Amino-3-phenylbutyric acid hydrochloride binds to the benzodiazepine binding site on GABAA receptors and enhances the inhibitory actions of GABA . This causes sedation and muscle relaxation, which can be helpful for patients who have experienced a seizure or are withdrawing from benzodiazepines . 4-Amino-3-phenylbutyric acid hydrochloride also increases locomotor activity in rats and has been shown to have no effect on cardiac function .
Molecular Mechanism
4-Amino-3-phenylbutyric acid hydrochloride is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Temporal Effects in Laboratory Settings
There are reports of adverse health effects associated with the use of 4-Amino-3-phenylbutyric acid hydrochloride, and some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .
Dosage Effects in Animal Models
The effects of 4-Amino-3-phenylbutyric acid hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is known that it is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue .
Propriétés
IUPAC Name |
4-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRYMGYPBGOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3060-41-1 | |
| Record name | 4-Amino-3-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical transformation described in the research paper, and what is its significance?
A1: The research focuses on the synthesis of tetrazole-containing derivatives of 4-Amino-3-phenylbutanoic acid hydrochloride []. The researchers utilize the reactivity of both the amino and carboxy terminal groups of the molecule. Specifically, they replace the terminal amino group with a tetrazol-1-yl fragment through a reaction with triethyl orthoformate and sodium azide in acetic acid []. This modification is significant because introducing a tetrazole ring can alter the molecule's pharmacological properties, potentially leading to enhanced activity, stability, or target selectivity.
Q2: What are the yields of the synthesized tetrazole derivatives reported in the study?
A2: The paper reports successful synthesis of two tetrazole derivatives:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

